(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole ring, and an isobutoxy-methylphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the pyrazole ring, and the final coupling with the isobutoxy-methylphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with similar compounds such as:
Thiazolidinones: These compounds share the thiazolidinone ring and exhibit similar chemical and biological properties.
Pyrazoles: Compounds containing the pyrazole ring are known for their diverse biological activities.
Phenyl derivatives: Compounds with phenyl groups often exhibit unique chemical reactivity and biological activities.
The uniqueness of This compound
Properties
CAS No. |
623934-85-0 |
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Molecular Formula |
C29H33N3O2S2 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O2S2/c1-5-6-10-15-31-28(33)26(36-29(31)35)17-23-18-32(24-11-8-7-9-12-24)30-27(23)22-13-14-25(21(4)16-22)34-19-20(2)3/h7-9,11-14,16-18,20H,5-6,10,15,19H2,1-4H3/b26-17- |
InChI Key |
VSBONMLWOMQCPI-ONUIUJJFSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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